molecular formula C19H29NO3 B5031897 1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline

Cat. No.: B5031897
M. Wt: 319.4 g/mol
InChI Key: AOWNHSTZDKEGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains a trimethoxyphenyl group attached to a quinoline backbone, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable amine, followed by cyclization and reduction reactions to form the quinoline ring system. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of 1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anti-cancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-21-17-11-10-15(18(22-2)19(17)23-3)13-20-12-6-8-14-7-4-5-9-16(14)20/h10-11,14,16H,4-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWNHSTZDKEGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCCC3C2CCCC3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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